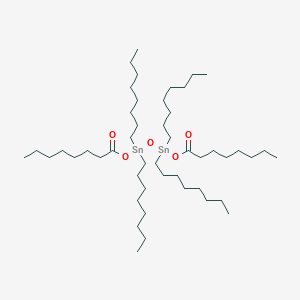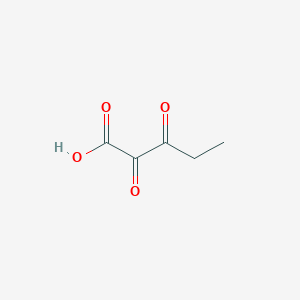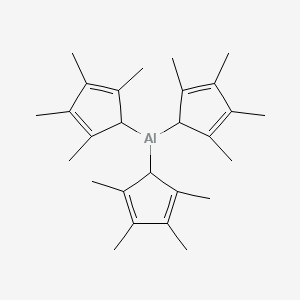![molecular formula C17H23Br B14263510 1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene CAS No. 138367-13-2](/img/no-structure.png)
1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene is an organic compound that features a benzene ring substituted with an ethenyl group and a cyclohexyl group bearing a bromomethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene can be achieved through a multi-step process involving the following key steps:
Bromination of Cyclohexane: Cyclohexane is brominated using bromine (Br₂) in the presence of light or a radical initiator to form bromocyclohexane.
Formation of Bromomethylcyclohexane: Bromocyclohexane is further reacted with formaldehyde and hydrobromic acid to introduce the bromomethyl group, yielding 4-(Bromomethyl)cyclohexane.
Alkylation of Benzene: The bromomethylcyclohexane is then alkylated with benzene in the presence of a strong base such as sodium hydride (NaH) to form 1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}benzene.
Vinylation: Finally, the compound undergoes a vinylation reaction where an ethenyl group is introduced to the benzene ring using a palladium-catalyzed Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions (SN1 or SN2), where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the ethenyl group can yield ethyl-substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN₃).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include alcohols, aldehydes, or carboxylic acids.
Reduction: Products include ethyl-substituted benzene derivatives.
科学的研究の応用
1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the ethenyl group can participate in addition reactions. The molecular targets and pathways involved would vary based on the context of its use, such as binding to specific receptors in biological systems or undergoing catalytic transformations in industrial processes.
類似化合物との比較
Similar Compounds
1-{2-[4-(Chloromethyl)cyclohexyl]ethyl}-2-ethenylbenzene: Similar structure but with a chloromethyl group instead of bromomethyl.
1-{2-[4-(Methyl)cyclohexyl]ethyl}-2-ethenylbenzene: Lacks the halogen substituent, affecting its reactivity.
1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}benzene: Lacks the ethenyl group, altering its chemical properties.
Uniqueness
1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene is unique due to the presence of both a bromomethyl group and an ethenyl group, which provide distinct reactive sites and potential for diverse chemical transformations. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
| 138367-13-2 | |
分子式 |
C17H23Br |
分子量 |
307.3 g/mol |
IUPAC名 |
1-[2-[4-(bromomethyl)cyclohexyl]ethyl]-2-ethenylbenzene |
InChI |
InChI=1S/C17H23Br/c1-2-16-5-3-4-6-17(16)12-11-14-7-9-15(13-18)10-8-14/h2-6,14-15H,1,7-13H2 |
InChIキー |
VRJYMIMAFVLPPO-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=CC=C1CCC2CCC(CC2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



silane](/img/structure/B14263461.png)


